![molecular formula C16H30BNO4 B592275 Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate CAS No. 1048970-17-7](/img/structure/B592275.png)
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds . It is a compound with the molecular formula C19H32BN3O4 .
Synthesis Analysis
This compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The exact details of the synthesis process may vary depending on the specific requirements of the reaction and the desired end product .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a tert-butyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .
Chemical Reactions Analysis
As an intermediate, this compound can participate in various chemical reactions. It can react with other compounds to form more complex structures, making it a valuable tool in the synthesis of biologically active compounds . The exact reactions it can undergo depend on the conditions of the reaction and the other reactants present .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. These may include its molecular weight, structure, chemical names, and classification . Other properties such as its solubility, stability, and reactivity can also be determined through experimental analysis .
Scientific Research Applications
Intermediate in Organic Synthesis
This compound is used as an intermediate in organic synthesis . It can be used in the laboratory for the synthesis of various organic compounds .
Suzuki-Miyaura Coupling Reactions
It is used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of many biologically active compounds . For example, it is used in the synthesis of crizotinib , a drug used in the treatment of non-small cell lung cancer.
Pharmaceutical Research
Given its role in the synthesis of drugs like crizotinib, this compound is of interest in pharmaceutical research .
Chemical Industry
In the chemical industry, this compound can be used in the production of other chemicals, given its role as an intermediate .
Safety And Hazards
Future Directions
As an intermediate in the synthesis of biologically active compounds, this compound has potential applications in various fields such as medicinal chemistry and drug discovery . Future research could explore new synthesis methods, potential applications, and ways to improve its safety and efficacy .
properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLQMWKHENBVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656455 | |
Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
CAS RN |
1048970-17-7 | |
Record name | 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048970-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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